molecular formula C7H3ClF4O B3083279 1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene CAS No. 114021-45-3

1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene

Cat. No. B3083279
CAS RN: 114021-45-3
M. Wt: 214.54 g/mol
InChI Key: YVBBHGYZUKEPEF-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It is also known by other names such as Toluene, p-chloro-α,α,α-trifluoro-; (p-Chlorophenyl)trifluoromethane; p- (Trifluoromethyl)chlorobenzene; p-Chloro-α,α,α-trifluorotoluene; p-Chlorobenzotrifluoride; p-Chlorotrifluoromethylbenzene; p-Trifluoromethylphenyl chloride; 1-Chloro-4- (trifluoromethyl)benzene; 4-Chloro-α,α,α-trifluorotoluene; 4-Chlorobenzotrifluoride; para-Chlorobenzotrifluoride; 1- (Trifluoromethyl)-4-chlorobenzene .


Synthesis Analysis

(Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible . Trifluoromethoxy benzene is prepared from Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hrs, by product from this reaction is hydrochloric acid .


Molecular Structure Analysis

The molecular formula of this compound is C7H4ClF3 . The molecular weight is 180.555 . The structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid with an aromatic odor . It has a boiling point of 277-280°F and a freezing point/melting point of -33°F . The vapor pressure is 1 mmHg at 32°F, 5 mmHg at 76.5°F . The flash point is 117°F . The vapor density is 6.24 and the specific gravity is 1.34 .

Scientific Research Applications

Structural and Conformational Analysis

1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene has been studied for its geometric structure and conformational properties. Research by Shishkov et al. (2004) utilized gas electron diffraction (GED), quantum chemical calculations, and matrix infrared spectroscopy to analyze its structure, revealing a predominant perpendicular conformation (C-O-C plane perpendicular to the benzene ring).

Ionic Properties in Radical Cations

The ionic properties of related compounds, 1,3-dichloro-2-fluoro-benzene and 1,3-difluoro-2-chloro-benzene, in their electronic ground state have been investigated using mass-analyzed-threshold-ionization (MATI) spectroscopy. This research by Krüger et al. (2015) provides insight into the ionic ground state of these compounds, which are structurally related to this compound.

Halogenation and Derivative Synthesis

The controlled chlorination of trifluoromethoxybenzene, closely related to the target compound, has been explored to produce various chloro derivatives. Herkes (1977) found that this process yields mono-, di-, tri-, and tetrachloro derivatives without hydrolyzing the -OCF3 group, emphasizing the compound's potential in synthesizing structurally diverse molecules.

Applications in Organic Synthesis

The treatment of (trifluoromethoxy)benzene with sec-butyllithium and various electrophilic reagents provides access to ortho-substituted derivatives, with this compound likely offering similar possibilities. Research by Castagnetti and Schlosser (2001) highlights the versatility of these intermediates in organic synthesis.

Photophysical Processes

The photophysical processes of fluoro(trifluoromethyl)benzenes have been studied, providing insights that may apply to this compound. The research by Al-ani (1973) investigates the fluorescence spectra and quenching of singlet state emission in various substituted benzenes, which could be relevant for understanding the photochemistry of the target compound.

Safety and Hazards

When handling 1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene, it is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-chloro-4-fluoro-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBBHGYZUKEPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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